3-Benzyl-1,2-dihydronaphthalene
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Overview
Description
3-Benzyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C17H16. It is a derivative of naphthalene, featuring a benzyl group attached to the third carbon of the 1,2-dihydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyl-1,2-dihydronaphthalene can be synthesized through several methods, including the reduction of 3-benzyl-1-naphthoic acid or its derivatives. One common approach involves the use of catalytic hydrogenation, where the precursor compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar catalytic hydrogenation processes. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 3-benzyl-1,2-naphthoquinone.
Reduction: Reduction typically results in the formation of this compound itself or its derivatives.
Substitution: Substitution reactions can produce various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-1,2-dihydronaphthalene has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Benzyl-1,2-dihydronaphthalene exerts its effects depends on the specific context in which it is used. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the application and the specific derivatives of the compound.
Comparison with Similar Compounds
1,2-Dihydronaphthalene
1,2-Naphthoquinone
3-Benzyl-1-naphthoic acid
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Properties
CAS No. |
27019-11-0 |
---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-benzyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-9,13H,10-12H2 |
InChI Key |
DMNITMMCUNYUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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